molecular formula C30H20N2O2S2 B378848 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE CAS No. 332164-77-9

2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Cat. No.: B378848
CAS No.: 332164-77-9
M. Wt: 504.6g/mol
InChI Key: QDWICUAPAIYPOJ-ONUIUJJFSA-N
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Description

2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core chromenyl and thiazolo[3,2-a]benzimidazol moieties, followed by their coupling through a methylene bridge.

    Preparation of Chromenyl Moiety: The chromenyl part can be synthesized via a condensation reaction between a substituted benzaldehyde and a thienyl ketone under acidic conditions.

    Formation of Thiazolo[3,2-a]benzimidazol: This involves the cyclization of an appropriate benzimidazole derivative with a thiazole precursor.

    Coupling Reaction: The final step is the coupling of the chromenyl and thiazolo[3,2-a]benzimidazol units through a methylene bridge, typically using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and chromenyl rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its aromatic and heterocyclic rings could be useful in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets through its aromatic and heterocyclic rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart from similar compounds is its specific combination of aromatic and heterocyclic rings, which may confer unique electronic and steric properties. These properties could enhance its effectiveness in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

332164-77-9

Molecular Formula

C30H20N2O2S2

Molecular Weight

504.6g/mol

IUPAC Name

(2Z)-2-[[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C30H20N2O2S2/c1-18-12-14-19(15-13-18)27-20-7-2-5-10-24(20)34-28(25-11-6-16-35-25)21(27)17-26-29(33)32-23-9-4-3-8-22(23)31-30(32)36-26/h2-17,27H,1H3/b26-17-

InChI Key

QDWICUAPAIYPOJ-ONUIUJJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7

SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7

Origin of Product

United States

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